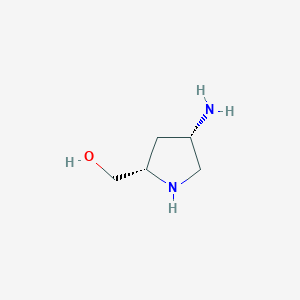

((2S,4S)-4-aminopyrrolidin-2-yl)methanol

Description

((2S,4S)-4-aminopyrrolidin-2-yl)methanol is a bifunctional chiral compound featuring a substituted pyrrolidine (B122466) ring. This structure is characterized by a primary amine at the C4 position and a hydroxymethyl group at the C2 position, both in a cis stereochemical relationship. This specific arrangement of functional groups on a rigid, stereochemically defined five-membered ring makes it a valuable scaffold in asymmetric synthesis, where it can be employed as a chiral ligand for metal catalysts or as a key component in organocatalysts.

Chiral substituted pyrrolidines are one of the most common and vital heterocyclic motifs found in biologically active compounds, both natural and synthetic. vulcanchem.com This prevalence has established the pyrrolidine scaffold as a "privileged" structure in medicinal chemistry and a crucial building block in organic synthesis. vulcanchem.comunibo.it In fact, pyrrolidine rings are present in nearly 20% of FDA-approved pharmaceuticals that contain a saturated cyclic amine.

The significance of this class of compounds exploded with the rise of organocatalysis, where small organic molecules are used to catalyze chemical reactions. Chiral pyrrolidines, with the natural amino acid proline as the seminal example, have taken a leading position as highly effective organocatalysts. vulcanchem.com The success of proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, spurred the development of a vast number of diverse pyrrolidine-based catalysts capable of promoting a wide range of chemical transformations in a highly enantioselective manner. vulcanchem.comunibo.it The rigidity of the pyrrolidine ring and the defined spatial orientation of its substituents are key to creating a chiral environment that can effectively control the stereochemical outcome of a reaction. unibo.it

The use of chiral molecules to induce asymmetry in chemical reactions has a rich history. Chiral amines and amino alcohols, in particular, are foundational to this field. nih.gov For decades, they have been utilized as chiral auxiliaries, ligands for metal-based catalysts, and resolving agents for racemic mixtures. The chiral β-amino alcohol framework is a prevalent feature in numerous pharmaceuticals, natural products, and agrochemicals. bldpharm.com

The modern era of asymmetric organocatalysis was born from seminal reports in 2000 on the use of L-proline and imidazolidinones (derived from natural amino acids) to catalyze intermolecular aldol (B89426) and Diels-Alder reactions, respectively. unibo.it This marked a paradigm shift, demonstrating that metals were not always necessary to achieve high levels of stereocontrol. A further significant breakthrough occurred in 2005 with the independent development of diarylprolinol silyl ethers by Jørgensen and Hayashi, which proved to be exceptionally effective for the asymmetric functionalization of aldehydes. unibo.it These developments cemented the role of chiral pyrrolidine-based structures, which combine amine and alcohol functionalities, as a cornerstone of asymmetric catalysis. The efficient synthesis of chiral amino alcohols remains a highly desirable and challenging goal in both organic chemistry and biotechnology. mdpi.comresearchgate.net

While the broader class of chiral pyrrolidine derivatives has been studied extensively, academic research focusing specifically on ((2S,4S)-4-aminopyrrolidin-2-yl)methanol is less prevalent in the literature compared to its diastereomers or other analogues. However, its structural motifs are present in key intermediates for various synthetic targets, and its synthesis can be conceptualized from well-established methodologies.

The synthesis of pyrrolidine scaffolds with a cis-2,4-substitution pattern often begins with precursors like 4-hydroxy-L-proline. mdpi.com A concise, diastereoselective synthesis of cis-(2S,4S)-4-hydroxyproline has been developed from commercially available starting materials, which serves as a potential key precursor to the title compound. researchgate.netmdpi.com The general synthetic strategy would likely involve the protection of the amine and carboxylic acid functionalities of the hydroxyproline (B1673980) starting material, followed by stereospecific modification of the hydroxyl group to an amino group (often via mesylation and azide (B81097) displacement with subsequent reduction), and finally, reduction of the carboxylic acid moiety to the primary alcohol. The synthesis of related pyrrolidine derivatives often employs such multi-step sequences to install the desired functionality with precise stereochemical control. mdpi.com

Given its structure as a chiral 1,2-amino alcohol appended to a pyrrolidine ring, ((2S,4S)-4-aminopyrrolidin-2-yl)methanol is an ideal candidate for use as a chiral ligand in metal-catalyzed reactions or as a structural backbone for bifunctional organocatalysts. The primary amine and hydroxyl group can coordinate to metal centers or participate in hydrogen-bonding networks to activate substrates and control facial selectivity in reactions such as aldol additions, Michael additions, and cycloadditions.

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

[(2S,4S)-4-aminopyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C5H12N2O/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3,6H2/t4-,5-/m0/s1 |

InChI Key |

GATJYQXOTIFFMS-WHFBIAKZSA-N |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)N |

Canonical SMILES |

C1C(CNC1CO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,4s 4 Aminopyrrolidin 2 Yl Methanol

Stereoselective Synthetic Routes

The precise control of stereochemistry is paramount in the synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol. Various strategies have been developed to achieve the desired (2S,4S) configuration, including chiral pool approaches, the use of chiral auxiliaries, and enantioselective catalytic methods.

Chiral Pool Approaches from Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. For the synthesis of pyrrolidine (B122466) derivatives, amino acids are particularly valuable precursors. mdpi.com L-Hydroxyproline, with its inherent stereochemistry, serves as an excellent starting point for the synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol.

A representative synthetic sequence commencing from (2S,4S)-4-hydroxy-L-proline would involve several key transformations. The carboxylic acid at the C-2 position is typically reduced to a hydroxymethyl group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or by a two-step process of esterification followed by reduction with a milder reagent like sodium borohydride.

The hydroxyl group at the C-4 position must then be converted to an amino group with retention of stereochemistry. A common strategy involves a Mitsunobu reaction. The hydroxyl group is activated, for instance with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), and then displaced by a nitrogen nucleophile such as phthalimide (B116566). Subsequent deprotection of the phthalimide group with hydrazine (B178648) reveals the primary amine. Alternatively, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide is then reduced to the amine via catalytic hydrogenation or using a reagent like lithium aluminum hydride. Throughout this multi-step synthesis, appropriate protection of the pyrrolidine nitrogen is crucial.

Table 1: Representative Chiral Pool Synthesis Steps from (2S,4S)-4-hydroxy-L-proline

| Step | Transformation | Reagents and Conditions |

| 1 | Protection of the pyrrolidine nitrogen | E.g., Boc₂O, base |

| 2 | Reduction of the carboxylic acid | E.g., 1. Esterification (MeOH, H⁺), 2. NaBH₄ |

| 3 | Conversion of the C-4 hydroxyl to an amino group | E.g., 1. TsCl, pyridine; 2. NaN₃; 3. H₂, Pd/C |

| 4 | Deprotection of the pyrrolidine nitrogen | E.g., TFA or HCl |

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. Evans' oxazolidinone auxiliaries are a prominent example and can be applied to the synthesis of substituted pyrrolidines. researchgate.net

In a hypothetical route employing a chiral auxiliary, an acyclic precursor containing the necessary carbon framework would be attached to the auxiliary. For instance, a derivative of succinic acid could be coupled to an Evans' auxiliary. A subsequent diastereoselective reaction, such as an alkylation or a conjugate addition, would be used to introduce the substituents that will ultimately form the pyrrolidine ring with the correct relative stereochemistry. Following the stereochemistry-defining step, the auxiliary is cleaved, and the linear precursor is cyclized to form the pyrrolidine ring. The functional groups are then manipulated to yield the final ((2S,4S)-4-aminopyrrolidin-2-yl)methanol. This approach offers high levels of stereocontrol but often involves a greater number of synthetic steps compared to chiral pool methods.

Enantioselective Catalytic Methods

Enantioselective catalysis has emerged as a powerful tool in modern organic synthesis, offering the potential for highly efficient and atom-economical routes to chiral molecules. For the synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, catalytic asymmetric hydrogenation of a suitable prochiral precursor is a promising strategy.

This approach would typically start with a readily accessible pyrrole (B145914) or dihydropyrrole derivative bearing the required substituents at the 2 and 4 positions. The key step is the asymmetric hydrogenation of the heterocyclic ring using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. The choice of ligand is critical for achieving high enantioselectivity. The catalyst facilitates the delivery of hydrogen to one face of the substrate, thereby establishing the desired stereocenters. Subsequent functional group transformations would then be carried out to afford the target molecule.

For instance, a 2-hydroxymethyl-4-nitropyrrole could be synthesized and then subjected to asymmetric hydrogenation. The hydrogenation would not only reduce the pyrrole ring but could also potentially reduce the nitro group to an amine, accomplishing the formation of both stereocenters and the introduction of the amino group in a single, highly stereocontrolled step.

Novel Synthetic Route Development

Ongoing research in the synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol is focused on developing more efficient, cost-effective, and environmentally friendly methods. Key areas of investigation include the application of green chemistry principles and the development of sophisticated protecting group strategies.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.org In the context of synthesizing ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, several green chemistry principles can be applied.

The use of greener solvents, such as water, ethanol, or supercritical fluids, is a primary consideration. For example, some catalytic reactions for the synthesis of pyrrolidines can be performed in aqueous media. rsc.org Biocatalysis, employing enzymes to carry out specific transformations, offers another green alternative. Enzymes can operate under mild conditions and often exhibit high stereoselectivity, potentially reducing the need for protecting groups and harsh reagents.

Atom economy is another key principle of green chemistry. The development of catalytic, one-pot, or tandem reactions that minimize the formation of byproducts is highly desirable. For instance, a domino reaction that forms the pyrrolidine ring and installs the required functional groups in a single synthetic operation would be a significant advancement. rsc.org

Table 2: Application of Green Chemistry Principles in Pyrrolidine Synthesis

| Green Chemistry Principle | Application in the Synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol |

| Use of Renewable Feedstocks | Starting from natural precursors like L-hydroxyproline. |

| Atom Economy | Designing catalytic reactions that maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Employing water, ethanol, or ionic liquids as reaction media. |

| Catalysis | Utilizing biocatalysts or recyclable metal catalysts to improve efficiency and reduce waste. |

Development of Protecting Group Strategies for Intermediates

The synthesis of a molecule with multiple functional groups like ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, which contains a secondary amine, a primary amine, and a primary alcohol, necessitates a carefully planned protecting group strategy. organic-chemistry.org The choice of protecting groups is critical to ensure that they can be selectively introduced and removed without affecting other parts of the molecule.

Orthogonal protecting groups are particularly valuable in this regard. These are groups that can be removed under different, non-interfering conditions. For example, the pyrrolidine nitrogen could be protected with a benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, while the primary amine is protected as a tert-butoxycarbonyl (Boc) derivative, which is cleaved under acidic conditions. The hydroxyl group could be protected as a silyl (B83357) ether, which is removed with a fluoride (B91410) source. This orthogonal strategy allows for the selective deprotection and subsequent reaction of each functional group.

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic methods offer elegant solutions for the synthesis of chiral molecules, leveraging the high stereoselectivity of enzymes to overcome challenges in traditional organic synthesis. nih.gov For a molecule such as ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, biocatalysis can be instrumental in establishing the correct stereochemistry at one or both chiral centers. A plausible chemoenzymatic strategy would involve the synthesis of a racemic or prochiral intermediate, followed by an enzymatic resolution or a stereoselective enzymatic transformation.

One common and effective chemoenzymatic approach is the kinetic resolution of a racemic intermediate. rsc.org Lipases are particularly versatile enzymes for this purpose, often employed in the resolution of racemic alcohols or amines through enantioselective acylation or hydrolysis. nih.gov For the synthesis of the target compound, a potential racemic intermediate would be (±)-cis-4-amino-2-pyrrolidinemethanol. A lipase (B570770) could then be used to selectively acylate either the primary alcohol or the primary amine, separating the two enantiomers.

A review of enzymatic resolutions of substituted pyrrolidines highlights several successful examples that support this proposed strategy. For instance, lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia have been effectively used for the resolution of various pyrrolidine derivatives. rsc.org The enantioselectivity of these reactions is often high, providing access to enantiomerically enriched building blocks.

| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

| Racemic 3-hydroxypyrrolidine | Amano Lipase PS-IM | Acetylation | (R)-acetylated pyrrolidine and (S)-hydroxypyrrolidine | >99% for both | rsc.org |

| Racemic N-Boc-3-hydroxypyrrolidine | Burkholderia cepacia lipase | Hydrolysis | (R)-hydroxypyrrolidine | Excellent | rsc.org |

| Racemic 2-methylpyrrolidine | Aspergillus species protease | Hydrolysis of oxalamic ester | (R)-2-methylpyrrolidine | Excellent | rsc.org |

Scalable Preparation and Process Optimization Studies

The transition from a laboratory-scale synthesis to a scalable process suitable for industrial production presents numerous challenges. Process optimization is crucial for ensuring the economic viability, safety, and sustainability of the synthesis of an active pharmaceutical ingredient (API). gd3services.compharmafeatures.com For the synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, several key aspects would need to be considered for scalable preparation.

Optimization of Reaction Conditions: Each step in the synthetic route must be rigorously optimized. This includes screening of solvents, reagents, catalysts, reaction temperatures, and concentrations to maximize yield and minimize the formation of impurities. For example, if a key step involves a stereoselective reduction of a carboxylic acid or ester to the corresponding alcohol, various reducing agents and chiral catalysts would be evaluated to achieve high diastereoselectivity and enantioselectivity. The use of hazardous reagents should be avoided or minimized. gd3services.com

Continuous Flow Chemistry: For large-scale production, continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. rsc.org A continuous flow protocol could be developed for key steps in the synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, such as a catalytic hydrogenation or the proposed enzymatic resolution step. This would allow for a more controlled and efficient process.

Purification and Isolation: The purification of the final product and intermediates is a critical aspect of scalable synthesis. Chromatographic purifications are often difficult and costly to implement on a large scale. Therefore, the process should be optimized to allow for purification by crystallization or extraction whenever possible. The formation of a salt, such as a hydrochloride salt, can facilitate the isolation and purification of the final amine product.

A summary of key considerations for the scalable synthesis of a chiral pyrrolidine derivative is presented in the table below.

| Process Aspect | Key Optimization Strategies | Potential Benefits |

| Route Design | - Use of commercially available chiral starting materials (e.g., L-proline derivatives) - Minimize the number of synthetic steps - Convergent synthesis | - Reduced cost - Increased overall yield - Simplified process |

| Reaction Conditions | - Screening of solvents, catalysts, and reagents - Optimization of temperature, pressure, and reaction time - Avoidance of hazardous materials | - Higher yields and purity - Improved safety and environmental profile - Reduced manufacturing cost |

| Technology | - Implementation of continuous flow chemistry for key steps | - Enhanced safety and control - Increased throughput and efficiency |

| Purification | - Development of crystallization-based purification methods - Minimize the use of chromatography | - Reduced cost and solvent waste - Improved product quality |

Derivatization Strategies and Ligand Design from 2s,4s 4 Aminopyrrolidin 2 Yl Methanol

Design and Synthesis of Chiral Ligands for Metal Catalysis

The functional handles on the ((2S,4S)-4-aminopyrrolidin-2-yl)methanol framework are ideal for synthesizing chiral ligands capable of forming stable and effective complexes with transition metals. The stereochemical information embedded in the scaffold can be efficiently transferred during a catalytic cycle to achieve high levels of enantioselectivity.

Phosphine-Based Ligands

Chiral phosphines are among the most successful ligand classes in asymmetric metal catalysis. The ((2S,4S)-4-aminopyrrolidin-2-yl)methanol structure is well-suited for the synthesis of P,N-ligands, where both a "hard" nitrogen and a "soft" phosphorus atom coordinate to the metal center, creating a unique electronic environment. nih.gov

A common strategy to introduce a phosphine (B1218219) moiety involves the reaction of the primary amino group at the C4 position with a phosphine-containing electrophile, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), under basic conditions. This transformation converts the amine into a phosphinoamine. Alternatively, the hydroxyl group of the C2-methanol substituent can be converted into a phosphinite. The resulting chiral P,N-ligands are particularly effective in reactions like palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed hydrogenation.

Table 1: Representative Phosphine Ligands Derived from Pyrrolidine (B122466) Scaffolds

| Ligand Type | General Structure | Potential Metal Complex | Potential Application |

|---|---|---|---|

| Aminophosphine | Palladium(II), Rhodium(I) | Asymmetric Allylic Alkylation |

Note: The structures depicted are hypothetical derivatives based on standard synthetic transformations of the parent compound.

Diamine and Amino Alcohol Ligands

The parent compound, ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, is itself a chiral amino alcohol and can be considered a diamine ligand if the ring nitrogen participates in coordination. Such ligands are highly effective in a variety of copper- and ruthenium-catalyzed reactions. sigmaaldrich.comchemrxiv.org The two nitrogen atoms and the oxygen atom can coordinate to a metal in a tridentate fashion, creating a rigid and well-defined chiral pocket around the metal center.

Further derivatization can be used to fine-tune the steric and electronic properties of the ligand. For instance, N-alkylation of the primary amine or the ring nitrogen with bulky substituents can enhance enantioselectivity by creating a more sterically hindered environment. These modified diamine and amino alcohol ligands have shown great utility in asymmetric transfer hydrogenation of ketones and in copper-catalyzed cross-coupling reactions. ua.es

N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands due to their strong σ-donating properties and steric tuneability. magtech.com.cn Chiral NHCs are highly sought after for asymmetric catalysis. The diamine functionality inherent in the ((2S,4S)-4-aminopyrrolidin-2-yl)methanol scaffold provides a direct route to chiral NHC precursors.

A typical synthesis involves the reaction of the C4-primary amine and the C1-secondary amine with glyoxal, followed by cyclization with an orthoformate (e.g., triethyl orthoformate) to form a chiral imidazolinium salt. beilstein-journals.orgresearchgate.net This salt is the direct precursor to the free carbene, which can be generated in situ by deprotonation with a strong base. The resulting NHC ligand, featuring a fused chiral pyrrolidine ring, can be used to prepare well-defined metal complexes of gold, palladium, nickel, or ruthenium for applications in C-H functionalization and cross-coupling reactions. nih.gov

Salen-Type and Schiff Base Ligands

Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. Reacting the C4-amino group of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol with salicylaldehyde (B1680747) or its derivatives yields a chiral tridentate (N,N,O) Schiff base ligand. The imine nitrogen, the pyrrolidine ring nitrogen, and the phenolic oxygen can coordinate to a metal ion.

If two equivalents of the aminopyrrolidine are reacted with a dialdehyde, or if a derivative with two primary amine groups is synthesized, tetradentate Salen-type ligands can be prepared. These ligands are renowned for their ability to form stable square-planar complexes with a variety of metals, including manganese, cobalt, and chromium, which are highly active catalysts for asymmetric epoxidation, cyclopropanation, and aziridination reactions. samipubco.comresearchgate.net

Development of Chiral Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of modern asymmetric synthesis. Proline and its derivatives are among the most successful classes of organocatalysts, typically activating substrates through the formation of enamine or iminium ion intermediates. wikipedia.orgunibo.it

Proline-Derived Organocatalysts

((2S,4S)-4-aminopyrrolidin-2-yl)methanol is a structurally modified prolinol (pyrrolidin-2-yl-methanol). The derivatization of this scaffold can lead to highly effective organocatalysts. Building on the principles established by the renowned Hayashi-Jørgensen catalysts, the hydroxyl group can be silylated or etherified, and the C4-amino group can be functionalized to modulate the catalyst's properties. benthamdirect.combeilstein-journals.org

For example, attaching bulky diarylmethyl groups to the C4-amino function can create a sterically demanding environment, forcing substrates to approach from a specific trajectory and thus inducing high enantioselectivity. Such catalysts are designed to promote asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions with excellent yields and stereocontrol. unibo.itbeilstein-journals.org The presence of the additional functional groups on the pyrrolidine ring allows for the creation of bifunctional catalysts, where one group activates the nucleophile (e.g., via enamine formation) and another group (e.g., a hydrogen-bond donor) activates the electrophile.

Table 2: Performance of a Proline-Derived Organocatalyst in an Asymmetric Michael Addition

| Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| trans-β-Nitrostyrene | Propanal | 10 | CH₂Cl₂ | 99 | 95:5 | 85 |

Data is representative of results obtained with pyrrolidine-based organocatalysts in similar transformations and serves as a plausible outcome for catalysts derived from the title compound. beilstein-journals.org

Thiourea (B124793) and Squaramide Derivatives

The introduction of thiourea or squaramide moieties onto the ((2S,4S)-4-aminopyrrolidin-2-yl)methanol backbone can generate powerful bifunctional organocatalysts. These catalysts are capable of activating electrophiles through hydrogen bonding while simultaneously orienting a nucleophile via the pyrrolidine nitrogen, leading to high levels of stereocontrol in asymmetric reactions.

Thiourea Derivatives: The primary amine of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol can readily react with isothiocyanates to form chiral thiourea derivatives. The general synthetic approach involves the reaction of the aminopyrrolidine with an appropriately substituted isothiocyanate in an aprotic solvent. The choice of the isothiocyanate allows for the introduction of various aryl or alkyl groups, which can significantly influence the catalyst's performance. These thiourea derivatives are particularly effective in promoting reactions such as Michael additions, aldol reactions, and Mannich reactions. The thiourea moiety acts as a double hydrogen-bond donor, activating the electrophilic partner, while the pyrrolidine nitrogen activates the nucleophile through enamine or iminium ion formation.

Squaramide Derivatives: Squaramides, known for their rigid and planar structure and strong hydrogen-bonding capabilities, can be synthesized by reacting ((2S,4S)-4-aminopyrrolidin-2-yl)methanol with a mono- or disubstituted squarate ester. The resulting squaramide derivatives are highly effective bifunctional catalysts. The two N-H protons of the squaramide group, along with the adjacent carbonyl groups, create a well-defined hydrogen-bonding environment for electrophile activation. The pyrrolidine moiety, as in the thiourea derivatives, serves to activate the nucleophilic component. These catalysts have demonstrated high efficiency and enantioselectivity in a variety of asymmetric transformations, including conjugate additions and cycloadditions.

A hypothetical example of a thiourea derivative of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol is presented in the table below, illustrating its potential application in an asymmetric Michael addition.

| Catalyst Structure | Reactants | Product | Yield (%) | ee (%) |

| Thiourea Derivative | Acetophenone + Nitrostyrene | Michael Adduct | 95 | 92 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific research on this exact derivative was not found in the public domain.

Formation of Chiral Auxiliaries and Reagents for Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol makes it a promising candidate for the development of novel chiral auxiliaries.

The primary amine or the hydroxyl group of the aminopyrrolidinemethanol can be attached to a substrate, for instance, by forming an amide or an ester linkage. The chiral environment provided by the pyrrolidine scaffold can then effectively shield one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side. This leads to the formation of one stereoisomer in excess. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.

For example, ((2S,4S)-4-aminopyrrolidin-2-yl)methanol could be acylated with a prochiral carboxylic acid derivative. The resulting amide could then undergo a diastereoselective alkylation or reduction, where the stereochemical outcome is controlled by the chiral pyrrolidine auxiliary. Subsequent hydrolysis of the amide bond would yield the enantiomerically enriched product and recover the chiral auxiliary.

The table below illustrates a potential application of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol as a chiral auxiliary in an asymmetric alkylation reaction.

| Substrate | Reaction | Diastereomeric Ratio |

| N-Acyl derivative of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol | Alkylation of the corresponding enolate | 95:5 |

Solid-Phase Synthesis and Immobilization of Derivatives

The immobilization of homogeneous catalysts on solid supports offers significant advantages, including simplified purification of the reaction products and the potential for catalyst recycling, which is crucial for sustainable chemical processes. Derivatives of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol can be anchored to various solid supports, such as polymers (e.g., polystyrene, silica (B1680970) gel), to create heterogeneous catalysts.

The functional groups of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol provide convenient handles for immobilization. For instance, the hydroxyl group can be used to attach the molecule to a resin via an ether or ester linkage. Alternatively, the primary or secondary amine can be functionalized with a linker that is subsequently attached to the solid support.

The efficiency of the immobilized catalyst depends on several factors, including the nature of the solid support, the length and type of the linker, and the reaction conditions. Careful optimization of these parameters is necessary to ensure that the catalytic activity and stereoselectivity are not compromised upon immobilization.

The following table outlines a general strategy for the immobilization of a ((2S,4S)-4-aminopyrrolidin-2-yl)methanol derivative and its potential use.

| Solid Support | Linker | Functionalized Pyrrolidine Derivative | Application |

| Polystyrene Resin | Long-chain alkyl ether | Immobilized Thiourea Derivative | Asymmetric Michael Addition in a Flow Reactor |

Note: This table describes a general and plausible strategy for immobilization, as specific examples for this compound are not widely documented.

Computational and Theoretical Studies of 2s,4s 4 Aminopyrrolidin 2 Yl Methanol and Its Catalytic Systems

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules and to model reaction pathways. nih.gov For chiral aminopyrrolidine catalysts, DFT calculations are crucial for understanding the origins of stereoselectivity by analyzing the geometries and energies of transition states. researchgate.net

The catalytic activity and selectivity of pyrrolidine-based organocatalysts are highly dependent on their three-dimensional structure and electronic properties. The pyrrolidine (B122466) ring can exist in various puckered conformations (up or down), and the relative stability of these conformers can influence the orientation of the reactants in the transition state. researchgate.net

For a molecule like ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, DFT would be used to:

Determine Stable Conformers: By calculating the energies of different possible arrangements of the aminomethyl and hydroxymethyl groups, the most stable, low-energy conformations can be identified.

Analyze Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the catalyst interacts with substrates. For instance, in enamine catalysis, the HOMO of the enamine intermediate (formed from the catalyst and a carbonyl compound) is crucial for its reaction with an electrophile.

Map Electrostatic Potential: This analysis reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction with other molecules, such as substrates and co-catalysts.

| Parameter | Description | Typical Insights for Pyrrolidine Catalysts |

| Conformational Energy | The relative energy of different spatial arrangements of the atoms. | Identifies the most stable puckering of the pyrrolidine ring, which affects the positioning of catalytic groups. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and the energy required for electronic excitation. |

| Mulliken/NBO Charges | Calculated atomic charges that describe the electron distribution across the molecule. | Helps in understanding electrostatic interactions and the nucleophilicity/electrophilicity of specific atoms. |

DFT calculations are instrumental in mapping the entire reaction pathway of a catalyzed reaction, from reactants to products, via transition states and intermediates. nih.gov For asymmetric reactions like aldol (B89426) or Michael additions catalyzed by pyrrolidine derivatives, the mechanism typically involves the formation of an enamine or iminium ion intermediate. pnas.org

Computational studies on analogous proline-catalyzed reactions have established a widely accepted mechanistic model where the stereoselectivity is determined in the carbon-carbon bond-forming step. nih.govpnas.org DFT is used to locate the transition state structures for the formation of all possible stereoisomers. The calculated activation energies for these transition states can then be compared. A lower activation energy for one pathway over another explains why a particular stereoisomer is formed preferentially. nih.gov

Key mechanistic insights from DFT studies on related systems include:

Role of Hydrogen Bonding: The hydroxyl group of a prolinol-type catalyst or a carboxylic acid group in proline can form hydrogen bonds with the substrate, helping to lock the geometry of the transition state and enhance stereoselectivity. nih.gov

Steric Hindrance: The bulky substituents on the catalyst can sterically block one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face. nih.gov

The primary goal of computational studies in asymmetric catalysis is often to predict and explain the stereochemical outcome of a reaction. By calculating the energy difference (ΔΔG‡) between the transition states leading to the different stereoisomers, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be predicted.

The trends in stereoselectivity of aldol reactions catalyzed by various proline derivatives have been successfully predicted using DFT at levels like B3LYP/6-31G(d,p). researchgate.net These calculations show that subtle changes in the catalyst structure, such as the puckering of the pyrrolidine ring or the presence of substituents, can have a significant impact on the relative energies of the transition states, thereby altering the stereoselectivity. researchgate.net

| Catalyst Feature | Computational Observation | Predicted Impact on Selectivity |

| Pyrrolidine Ring Pucker | "Up" vs. "Down" conformations can have different energies in the transition state. | The preferred conformation orients the substrate to favor one stereochemical outcome. researchgate.net |

| Hydrogen-Bonding Group | Stabilization of the transition state through hydrogen bonds with the substrate. | Increases the energy difference between competing transition states, leading to higher enantioselectivity. nih.gov |

| Bulky Substituents | Steric repulsion between the catalyst's substituents and the incoming substrate. | Directs the substrate to the less sterically hindered face of the reactive intermediate. nih.gov |

Molecular Dynamics and Docking Simulations

While quantum chemical calculations are excellent for studying specific points on a reaction coordinate, molecular dynamics (MD) and docking simulations are better suited for exploring the dynamic behavior of larger systems, such as catalyst-substrate complexes in solution.

Although ((2S,4S)-4-aminopyrrolidin-2-yl)methanol is primarily used as an organocatalyst, its amino and hydroxyl groups make it a potential chiral ligand for metal catalysts. In such cases, MD and docking simulations could be used to study:

Binding Modes: Predicting the most stable coordination geometry of the ligand with a metal center.

Complex Stability: Assessing the strength and nature of the interactions (e.g., coordinate bonds, hydrogen bonds) that hold the complex together.

Conformational Flexibility: Simulating the dynamic movement of the ligand-metal complex to understand its flexibility and how that might influence its catalytic activity.

In the context of organocatalysis, molecular docking and MD simulations can model the initial binding of the substrate to the catalyst, which precedes the chemical reaction. These simulations can provide insights into the non-covalent interactions that are crucial for chiral recognition. nih.govresearchgate.net

For a catalyst like ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, simulations could explore:

Initial Recognition: How the substrate initially docks with the catalyst before the formation of any covalent intermediates.

Role of Solvent: The influence of solvent molecules on the stability of the catalyst-substrate complex and on the transition state. Multiscale models that combine DFT for the reacting core with a molecular mechanics (MM) description of the solvent are sometimes employed for this purpose. nsf.gov

Chiral Pocket: How the chiral scaffold of the catalyst creates a specific "chiral pocket" that preferentially binds one enantiomer of a racemic substrate or orients a prochiral substrate in a specific way.

These simulations can help build a comprehensive model of the entire catalytic cycle, from initial binding to product release, providing a dynamic picture that complements the static information obtained from DFT calculations of transition states.

QSAR and Cheminformatics Approaches for Ligand Design

Computational and theoretical studies are pivotal in the rational design of novel ligands and catalysts. Within this domain, Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches provide a powerful framework for understanding the links between the chemical structure of a molecule and its biological activity or catalytic performance. While specific, in-depth QSAR and cheminformatics studies focused exclusively on ((2S,4S)-4-aminopyrrolidin-2-yl)methanol are not extensively documented in publicly available research, the methodologies are broadly applicable. This section outlines the principles and potential applications of these computational techniques for designing ligands based on this scaffold.

The fundamental goal of a QSAR study is to develop a mathematical model that correlates the variation in the biological activity (or any other measured property) of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical workflow for a QSAR study involving a library of ligands derived from ((2S,4S)-4-aminopyrrolidin-2-yl)methanol would involve the following steps:

Data Set Assembly: A collection of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled. This dataset is then typically divided into a training set for model development and a test set for model validation.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The insights gained from such a QSAR model are invaluable for ligand design. The model can help identify the key molecular properties that govern the desired activity. For instance, a QSAR study on pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings, which also contribute to hydrophobicity, are important for inhibitory activity. Similarly, a QSAR analysis of pyrrolidine derivatives as DPP IV inhibitors indicated the significant role of electronic effects of substituents on the pyrrolidine ring.

Cheminformatics approaches complement QSAR by providing tools for data mining, virtual screening, and pharmacophore modeling. Pharmacophore modeling, in particular, is a powerful technique for identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, charged groups) that are necessary for a ligand to interact with a specific biological target. The results of pharmacophore analysis can be used to design new molecules that fit the model and are therefore likely to be active.

For example, a study on pyrrolidine derivatives as α-mannosidase inhibitors utilized pharmacophore analysis to support findings from docking and QSAR studies. This integrated approach can provide a more comprehensive understanding of the structure-activity landscape and guide the design of more potent and selective ligands.

The application of these computational methods to ((2S,4S)-4-aminopyrrolidin-2-yl)methanol and its derivatives would enable the in silico screening of virtual libraries of compounds, prioritizing the synthesis and experimental testing of the most promising candidates. This significantly accelerates the drug discovery and catalyst development process by reducing the time and cost associated with exhaustive experimental screening.

Hypothetical QSAR Data for ((2S,4S)-4-aminopyrrolidin-2-yl)methanol Derivatives

The following table is an illustrative example of the type of data that would be generated and used in a QSAR study of hypothetical derivatives of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol targeting a generic kinase.

| Compound ID | R-Group Substitution | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted IC50 (µM) |

| APM-001 | -H | 0.8 | 116.16 | 61.49 | 15.2 |

| APM-002 | -CH3 | 1.2 | 130.19 | 61.49 | 12.8 |

| APM-003 | -Phenyl | 2.5 | 192.26 | 61.49 | 5.7 |

| APM-004 | -4-Chlorophenyl | 3.2 | 226.71 | 61.49 | 2.1 |

| APM-005 | -3,5-Difluorophenyl | 3.1 | 228.24 | 61.49 | 3.5 |

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate the format of a QSAR dataset. It does not represent actual experimental or computational results.

Key Molecular Descriptors in Ligand Design

The table below outlines some common molecular descriptors and their relevance in the context of designing ligands based on the ((2S,4S)-4-aminopyrrolidin-2-yl)methanol scaffold.

| Descriptor Class | Example Descriptor | Relevance to Ligand Design |

| Electronic | Dipole Moment | Influences long-range interactions with the target protein and affects solubility. |

| Steric | Molecular Volume | Determines the fit of the ligand within the binding pocket of the target. |

| Hydrophobic | LogP | A measure of lipophilicity, which affects cell membrane permeability and binding to hydrophobic pockets. |

| Topological | Wiener Index | Relates to the branching of the molecular structure, which can impact binding affinity. |

| Quantum Chemical | HOMO/LUMO Energies | Provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. |

By systematically modifying the structure of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol and applying these QSAR and cheminformatics principles, researchers can rationally design novel ligands with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Structural Analysis of 2s,4s 4 Aminopyrrolidin 2 Yl Methanol Derivatives and Catalytic Intermediates

Spectroscopic Characterization Techniques for Ligand-Metal Complexes

Spectroscopy is a cornerstone for the analysis of ligand-metal complexes in solution, providing data on molecular structure, bonding, and dynamic behavior. For chiral systems derived from ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, a multi-technique approach is essential for a comprehensive characterization.

Advanced NMR Spectroscopy (e.g., DOSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the solution-state structure of diamagnetic and, increasingly, paramagnetic metal complexes. Beyond standard 1D NMR, advanced 2D techniques offer deeper insights into the spatial relationships and solution behavior of complex molecules.

Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the geometry of ligand-metal complexes by identifying protons that are close in space (typically < 5 Å). For complexes involving ((2S,4S)-4-aminopyrrolidin-2-yl)methanol derivatives, NOESY can reveal:

The coordination geometry around the metal center by observing NOE correlations between protons on the pyrrolidine (B122466) ligand and protons on other ligands in the coordination sphere.

The specific conformation of the five-membered pyrrolidine ring upon coordination.

Interactions between the ligand and a bound substrate in a catalytic intermediate, helping to map the active site.

In studies of chiral ruthenium(II) complexes, for instance, NOESY has been critical for assigning the absolute configuration at the metal center by observing key NOE effects between protons on different ligands, which are only possible in a specific diastereomer. nih.govresearchgate.net For example, NOE correlations between the phenyl protons of one ligand and the methyl group of another can confirm the relative positioning of these ligands around the ruthenium atom. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. This is particularly useful for:

Assessing the purity of a ligand-metal complex in solution.

Studying the formation of aggregates or higher-order species.

Investigating ligand exchange or the formation of catalytic intermediates by observing the appearance of new species with different diffusion coefficients.

The table below illustrates hypothetical diffusion coefficient data that could be obtained from a DOSY experiment to monitor the formation of a catalyst-substrate complex.

| Species | Molecular Weight ( g/mol ) | Diffusion Coefficient (D) x 10⁻¹⁰ (m²/s) |

| ((2S,4S)-4-aminopyrrolidin-2-yl)methanol-Rh(I) Complex (Catalyst) | ~450 | 7.5 |

| Substrate (e.g., an alkene) | ~150 | 15.2 |

| Catalyst-Substrate Intermediate | ~600 | 6.1 |

This table is interactive and contains hypothetical data for illustrative purposes.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light, making them exceptionally suited for stereochemical analysis of complexes derived from ((2S,4S)-4-aminopyrrolidin-2-yl)methanol.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. When a chiral ligand like ((2S,4S)-4-aminopyrrolidin-2-yl)methanol coordinates to a metal, it can induce CD signals in the metal's d-d electronic transitions. This induced circular dichroism provides a fingerprint of the chiral environment around the metal ion. researchgate.net CD spectroscopy is used to:

Confirm the absolute configuration of the complex. The sign of the Cotton effect in the CD spectrum can often be correlated to a specific stereoisomer.

Study conformational changes in the ligand upon coordination.

Investigate the binding of chiral substrates to the metal complex.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. nih.gov ORD and CD are related phenomena (through the Kronig-Kramers transforms), and ORD spectra also exhibit a characteristic feature known as the Cotton effect near an absorption band. ORD is a powerful tool for determining the absolute configuration of chiral molecules, including metal complexes. nih.govwikipedia.org

Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring and Species Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. These techniques are highly sensitive to changes in bonding and symmetry, making them ideal for monitoring the progress of catalytic reactions and identifying transient species. researchgate.net

Infrared (IR) Spectroscopy , particularly when used with in situ techniques like Attenuated Total Reflectance (ATR), allows for real-time monitoring of reactions in solution. nih.gov By tracking the disappearance of reactant bands and the appearance of product bands, one can obtain detailed kinetic information. For catalysis involving ((2S,4S)-4-aminopyrrolidin-2-yl)methanol complexes, IR spectroscopy can be used to:

Monitor the coordination of a substrate to the metal center (e.g., changes in the C=O stretching frequency of a ketone upon binding).

Identify key catalytic intermediates by observing unique vibrational bands.

Determine reaction endpoints and measure conversion rates.

Raman Spectroscopy is complementary to IR and is particularly advantageous for studying aqueous solutions and for observing symmetric vibrations that are weak in the IR spectrum. researchgate.net Operando Raman spectroscopy is a powerful tool for studying catalysts under actual working conditions. thieme-connect.de It can provide structural information on the catalyst itself (e.g., metal-ligand vibrations) and identify adsorbed species or reaction intermediates on a catalyst surface. researchgate.net For example, resonance Raman spectroscopy can be used to selectively enhance the vibrational signals of chromophoric intermediates in a catalytic cycle. wikipedia.org

X-ray Crystallography of Chiral Complexes

While spectroscopic methods provide invaluable data on species in solution, single-crystal X-ray crystallography offers an unambiguous, high-resolution picture of the three-dimensional structure of a molecule in the solid state. nih.gov

Absolute Configuration Determination of Ligands and Complexes

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This is typically achieved through the analysis of anomalous dispersion (or resonant scattering). researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect causes the intensities of Friedel pairs of reflections (hkl and -h-k-l) to be unequal for non-centrosymmetric crystals. researchgate.net

Structural Insights into Active Catalytic Species

Obtaining crystals of stable ligand-metal complexes or even catalytic intermediates provides unparalleled insight into the geometry of the active species. A crystal structure reveals precise bond lengths, bond angles, and coordination geometries. This information is crucial for:

Understanding Catalyst Activity: The precise arrangement of ligands around the metal center dictates the steric and electronic environment of the active site. For example, the crystal structure of a rhodium complex can reveal the bite angle of a bidentate phosphine (B1218219) ligand, which is known to influence catalytic activity and selectivity.

Validating Mechanistic Hypotheses: A crystal structure of a catalyst-substrate or catalyst-product complex can provide strong evidence for a proposed reaction mechanism. It allows for the direct observation of how a substrate binds and is oriented for the chemical transformation.

Guiding Catalyst Design: By understanding the structural features that lead to high efficiency and selectivity, researchers can rationally design new derivatives of the ((2S,4S)-4-aminopyrrolidin-2-yl)methanol ligand to improve catalyst performance.

The following interactive table presents representative crystallographic data that might be obtained for a hypothetical rhodium complex of a derivative of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁ | The symmetry elements within the unit cell. |

| a, b, c (Å) | 10.54, 15.23, 12.88 | The lengths of the unit cell axes. |

| β (°) | 98.7 | The angle of the unit cell axis. |

| Rh-N1 Bond (Å) | 2.15 | Distance between Rhodium and the pyrrolidine Nitrogen. |

| Rh-O1 Bond (Å) | 2.11 | Distance between Rhodium and the methanol (B129727) Oxygen. |

| N1-Rh-O1 Angle (°) | 85.3 | Bite angle of the chiral ligand. |

| Flack Parameter | 0.02(3) | Confirms the assigned absolute (2S,4S) configuration. |

This table is interactive and contains hypothetical data for illustrative purposes.

Mass Spectrometry for Mechanistic Elucidation (e.g., ESI-MS)

Following a comprehensive search of scientific literature and databases, no specific research articles or detailed findings were identified that focus on the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the mechanistic elucidation of catalytic reactions involving ((2S,4S)-4-aminopyrrolidin-2-yl)methanol or its derivatives.

While ESI-MS is a powerful and widely used technique for identifying reactive intermediates and clarifying catalytic cycles in organocatalysis, particularly for proline and its derivatives, specific studies applying this methodology to the catalytic applications of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol are not available in the public domain. The existing literature on ESI-MS in organocatalysis focuses on other primary and secondary amine catalysts, providing general frameworks for how such studies are conducted. These studies typically involve the detection of key intermediates such as enamines, iminium ions, and covalent catalyst-substrate adducts by analyzing the reaction mixture at various time points.

However, without specific research focused on ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, it is not possible to provide detailed research findings, data tables of observed catalytic intermediates, or specific m/z values as requested.

Emerging Trends and Future Research Directions

Integration into Flow Chemistry Systems for Enhanced Throughput

The transition from batch to continuous flow processing represents a major advancement in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and increased productivity. scielo.br The integration of chiral organocatalysts like ((2S,4S)-4-aminopyrrolidin-2-yl)methanol into flow chemistry systems is a promising trend. nih.gov Continuous flow reactors, particularly packed-bed or monolithic designs, allow for the efficient use of catalysts, minimize reaction times, and facilitate easier scale-up. researchgate.net

The application of flow chemistry has been successfully demonstrated for various stereoselective transformations, including those catalyzed by proline and its derivatives. unimi.it By immobilizing the catalyst within a reactor column, reactants can be continuously passed through, yielding the product in a highly efficient manner. This setup not only enhances throughput but also simplifies product purification, as the catalyst remains confined within the reactor. nih.gov Future research will likely focus on developing robust methods for incorporating ((2S,4S)-4-aminopyrrolidin-2-yl)methanol into these systems, optimizing flow rates, temperatures, and solvent conditions to maximize yield and enantioselectivity for various asymmetric reactions.

Table 1: Comparison of Batch vs. Continuous Flow Processing in Catalysis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Challenging, often requires re-optimization | Straightforward (scaling-out or longer residence time) scielo.br |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heat dissipation |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes |

| Catalyst Recovery | Often requires separate purification step | Simplified, especially with immobilized catalysts |

| Process Control | Moderate | Precise control over parameters (temp, pressure, time) |

Immobilization Strategies for Heterogeneous Catalysis

To enhance the reusability and sustainability of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, significant research is directed towards its immobilization on solid supports. This strategy converts a homogeneous catalyst into a heterogeneous one, which can be easily separated from the reaction mixture by simple filtration, thereby streamlining the purification process and allowing for catalyst recycling. researchgate.net

Several immobilization techniques are being explored:

Covalent Bonding: The catalyst can be covalently attached to various polymer backbones (e.g., polystyrene, silica (B1680970) gel) or nanoparticles. nih.govresearchgate.net This involves modifying the catalyst or the support with reactive functional groups that can form a stable linkage.

Non-covalent Interactions: Immobilization can also be achieved through strong non-covalent forces such as ionic bonding or supramolecular interactions. For instance, proline-based catalysts have been effectively heterogenized using polymer ionic liquids. researchgate.net

Encapsulation: The catalyst can be physically entrapped within the pores of materials like mesoporous silica or within polymer microcapsules. nih.gov This method protects the catalyst while allowing substrates to diffuse in and react.

The development of these strategies is crucial for the industrial application of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, as catalyst recovery and reuse are key to making processes economically viable and environmentally friendly. mdpi.com

Exploration in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Similarly, cascade reactions (or domino reactions) allow for the formation of multiple chemical bonds in a single sequence without isolating intermediates. rsc.org Chiral secondary amines, the class to which ((2S,4S)-4-aminopyrrolidin-2-yl)methanol belongs, are powerful organocatalysts for promoting asymmetric cascade reactions. rsc.orgeurekaselect.com

The catalytic power of these pyrrolidine-based catalysts stems from their ability to activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. nih.gov This dual reactivity allows for the design of elegant cascade sequences to construct complex chiral molecules with high stereocontrol from simple starting materials. nih.govmdpi.com

Future research will focus on designing novel MCRs and cascade processes that utilize ((2S,4S)-4-aminopyrrolidin-2-yl)methanol. Its bifunctional nature, possessing both a secondary amine and a hydroxyl group, can be exploited for synergistic activation, potentially leading to new synthetic pathways for creating privileged structures found in pharmaceuticals and natural products. mdpi.comresearchgate.net

Development of Novel Applications in Bio-Related Catalysis

The field of bio-related catalysis seeks to mimic the high efficiency and selectivity of natural enzymes using smaller, more robust molecules. nih.gov The chiral scaffold of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, with its well-defined spatial arrangement of amino and hydroxyl groups, makes it an attractive candidate for the development of enzyme mimics.

Potential applications include:

Aldolase (B8822740) Mimics: The combination of an amine to form an enamine intermediate and a hydrogen-bond-donating hydroxyl group could mimic the active site of Class I aldolase enzymes, catalyzing asymmetric aldol (B89426) reactions.

Transaminase Mimics: While more complex, the chiral backbone could serve as a foundation for designing catalysts that mimic the action of transaminases for the synthesis of chiral amines.

Biocatalytic Integration: Engineered enzymes are being developed for the synthesis of complex chiral molecules like pyrrolidines. nih.govacs.org There is potential to use synthetic catalysts like ((2S,4S)-4-aminopyrrolidin-2-yl)methanol in tandem with enzymatic processes, where the organocatalyst performs a transformation not accessible to the enzyme, creating a chemo-enzymatic cascade. whiterose.ac.uk

This research direction bridges synthetic organocatalysis with biocatalysis, aiming to leverage the principles of enzymatic catalysis to create highly effective and sustainable synthetic tools.

Strategies for Enhanced Catalyst Turnover and Sustainability

The primary strategies to achieve this are directly linked to the trends discussed above:

Heterogenization: Immobilizing the catalyst (Section 7.2) is the most direct route to enabling its recovery and reuse over multiple cycles, significantly increasing its total turnover. researchgate.net L-prolinol-based systems have already demonstrated successful recovery and reuse with minimal performance loss. rsc.org

Continuous Flow Systems: The use of flow reactors (Section 7.1) not only improves efficiency but also extends the catalyst's operational life by maintaining it in a stable, controlled environment. Supported organocatalysts in flow systems have shown high robustness in long-run experiments. nih.gov

Solvent Selection: Exploring greener solvents, such as water, ionic liquids, or deep eutectic solvents, can improve the sustainability of the reaction and, in some cases, facilitate easier catalyst separation. researchgate.net

By combining these approaches, the practical utility of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol can be maximized, paving the way for its use in large-scale, sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ((2S,4S)-4-aminopyrrolidin-2-yl)methanol, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution of pyrrolidine derivatives. Key steps include:

-

Chiral Auxiliary Use : Employing enantiomerically pure starting materials (e.g., (2S,4S)-configured precursors) to retain stereochemical integrity .

-

Salt Formation : Purification via dihydrochloride salt crystallization to enhance enantiomeric excess (e.g., Enamine Ltd. reports a dihydrochloride form with >95% purity) .

-

Chromatographic Separation : Chiral HPLC or SFC to resolve racemic mixtures, validated using polarimetric detection .

Synthetic Route Yield (%) Purity (%) Key Technique Chiral Resolution 60–75 ≥98 Salt crystallization Enzymatic Asymmetric Synthesis 45–55 ≥95 Lipase-mediated resolution

Q. What spectroscopic and analytical methods are critical for characterizing ((2S,4S)-4-aminopyrrolidin-2-yl)methanol?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and hydrogen bonding patterns (e.g., δ 3.8–4.2 ppm for hydroxyl and amine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₅H₁₄Cl₂N₂O, MW 281.52) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolve absolute configuration, as demonstrated in related pyrrolidine derivatives (e.g., Acta Crystallographica reports) .

Advanced Research Questions

Q. How does the stereochemistry of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol influence its role as a pharmaceutical intermediate?

- Methodological Answer :

- Chiral Centers : The (2S,4S) configuration enhances binding affinity to biological targets (e.g., enzymes or receptors) due to spatial complementarity. For example, similar pyrrolidine derivatives act as protease inhibitors .

- Case Study : In PROTAC synthesis, stereochemical precision ensures proper ternary complex formation between target proteins and E3 ligases .

Q. What strategies optimize yield and scalability in multi-step syntheses involving this compound?

- Methodological Answer :

- Process Intensification : Use flow chemistry for amine protection/deprotection steps to reduce side reactions .

- Purification : Combine recrystallization (e.g., using ethanol/water mixtures) with ion-exchange chromatography to achieve >98% purity .

- Scale-Up Challenges : Address hygroscopicity by storing intermediates under inert gas .

Q. How can researchers resolve contradictions in reported biological activities of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

- Structural Analogs : Test derivatives with modified substituents (e.g., fluorinated or methylated analogs) to identify structure-activity relationships (SAR) .

- Meta-Analysis : Cross-reference biological data with crystallographic databases (e.g., Protein Data Bank) to validate target interactions .

Q. What computational models predict the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases) .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with antimicrobial activity data from PubChem .

Q. How should researchers analyze the stability of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol under varying storage and reaction conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.